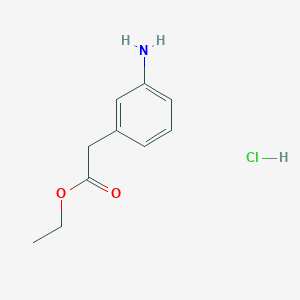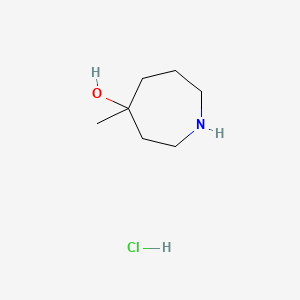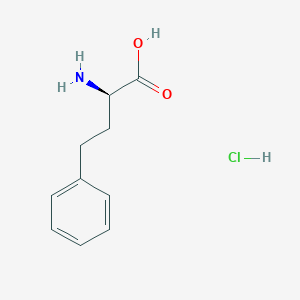
D-(R)-Homophenylalanine HCl
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .Wissenschaftliche Forschungsanwendungen
Enzyme Function and Mechanism
- D-(R)-Homophenylalanine HCl plays a role in the enzymatic hydroxylation of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. This process is crucial for the biosynthesis of biogenic amines, with enzymes like dihydropteridine reductase (DHPR) and tyrosine hydroxylase (TH) being central to the catalytic activities in the brain across different life stages. The relationship between DHPR and TH is vital for understanding neurotransmitter synthesis and its regulation during development and senescence (Algeri et al., 1977).
Substrate Specificity and Enzyme Engineering
- Research on Drosophila has shown a single locus encoding both phenylalanine hydroxylase and tryptophan hydroxylase activities, highlighting the complex enzymatic pathways involving aromatic amino acids and their derivatives. This dual-function enzyme contributes to the metabolic versatility in biological systems, impacting neurotransmitter production and regulation (Neckameyer & White, 1992).
Drug Development and Therapeutic Applications
- The increased hydrophobicity of certain compounds, achieved by incorporating hydrophobic D-amino acids like D-(R)-Homophenylalanine, has been investigated for developing potent superagonist analogues of luteinizing hormone-releasing hormone (LH-RH). These analogues have shown significant potential in fertility regulation and could pave the way for new therapeutic strategies in reproductive health (Nestor et al., 1982).
Metabolic Engineering
- In the field of metabolic engineering, the conversion of phenylpyruvate, a precursor of L-phenylalanine, to D-phenylglycine (D-Phg) through an engineered pathway involving hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and hydroxyphenylglycine aminotransferase (HpgAT) demonstrates the application of D-(R)-Homophenylalanine HCl in producing valuable pharmaceutical intermediates from basic metabolic substrates (Müller et al., 2006).
Protein Formulation and Stability
- The role of basic and hydrophobic amino acids, including derivatives of phenylalanine, in the freeze- and vacuum-drying behavior of proteins has been explored to understand their potential as adjuvants in protein formulation. Such studies contribute to the development of stable protein-based therapeutics and highlight the importance of amino acid properties in pharmaceutical formulations (Mattern et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(R)-Homophenylalanine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



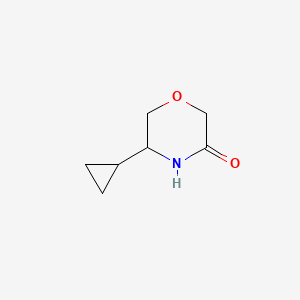
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
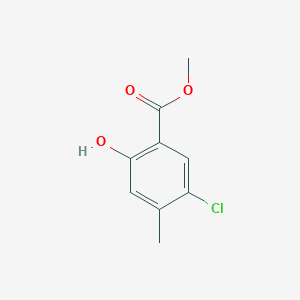


![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)

![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)
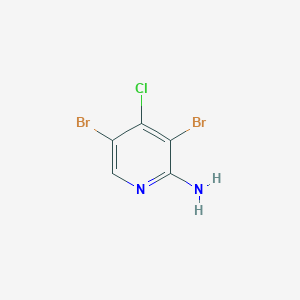
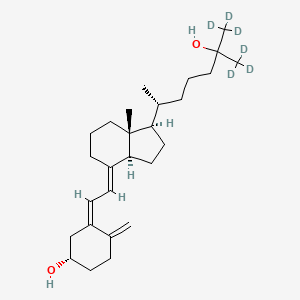
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)
